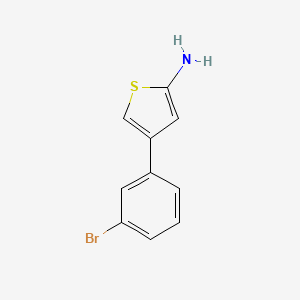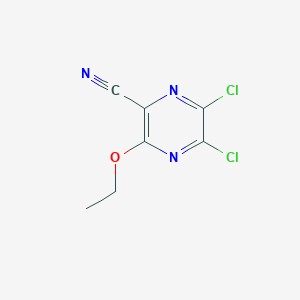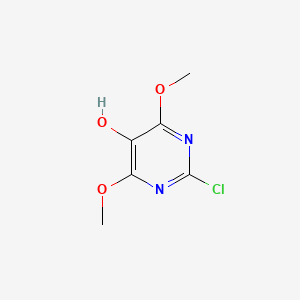
2-Chloro-4,6-dimethoxypyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-dimethoxypyrimidin-5-ol is a chemical compound with the molecular formula C6H7ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4,6-dimethoxypyrimidin-5-ol typically involves a series of reactions starting from readily available precursors. One common method involves the salifying reaction, cyanamide reaction, and condensation reaction. The process begins with the salifying reaction to obtain dimethyl propylene diimine dihydrochloride, followed by a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine. Finally, a condensation reaction under the action of a catalyst yields this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of composite solvents such as dimethyl formamide, dimethyl sulfoxide, and petroleum ether is common to enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-4,6-dimethoxypyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.
Condensation Reactions: Catalysts like Lewis acids are employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which have applications in pharmaceuticals and agrochemicals .
科学的研究の応用
2-Chloro-4,6-dimethoxypyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-Chloro-4,6-dimethoxypyrimidin-5-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
類似化合物との比較
Similar Compounds
- 2-Chloro-4,6-dimethoxypyrimidine
- 5-Chloro-4,6-dimethoxypyrimidin-2-amine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
2-Chloro-4,6-dimethoxypyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H7ClN2O3 |
|---|---|
分子量 |
190.58 g/mol |
IUPAC名 |
2-chloro-4,6-dimethoxypyrimidin-5-ol |
InChI |
InChI=1S/C6H7ClN2O3/c1-11-4-3(10)5(12-2)9-6(7)8-4/h10H,1-2H3 |
InChIキー |
KTFOFDBMYUIVTG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC(=N1)Cl)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



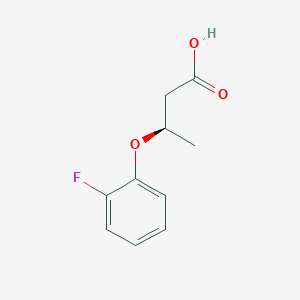

![((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol](/img/structure/B13098487.png)
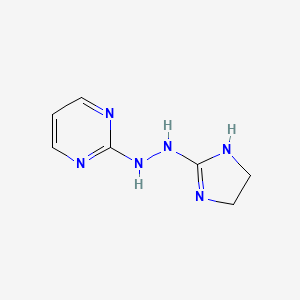
![[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13098504.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-](/img/structure/B13098505.png)
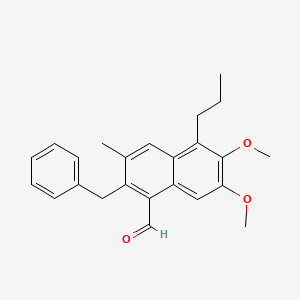
![1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13098522.png)
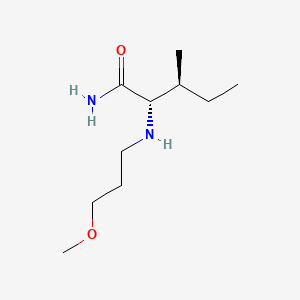
![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)
